molecular formula C16H16ClN3O3 B2529276 6-(4-chlorophenyl)-3-(2-morpholino-2-oxoethyl)pyrimidin-4(3H)-one CAS No. 1207021-67-7

6-(4-chlorophenyl)-3-(2-morpholino-2-oxoethyl)pyrimidin-4(3H)-one

Cat. No. B2529276
CAS RN: 1207021-67-7
M. Wt: 333.77
InChI Key: XBVQBROHSFKSMI-UHFFFAOYSA-N
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Description

The compound "6-(4-chlorophenyl)-3-(2-morpholino-2-oxoethyl)pyrimidin-4(3H)-one" is a derivative of pyrimidine, which is a significant class of heterocyclic aromatic organic compounds. Pyrimidines are known for their presence in nucleic acids and exhibit a wide range of biological activities. The presence of a morpholine ring and a chlorophenyl group in the compound suggests potential biological activity, as these moieties are often associated with pharmaceutical applications .

Synthesis Analysis

The synthesis of related 4,6-disubstituted 2-(4-morpholinyl)pyrimidines has been achieved through palladium-catalyzed cross-coupling reactions using triorganoindium reagents. This method is efficient and versatile, allowing for the functionalization of the pyrimidine ring at the C-4 and C-6 positions . Additionally, the synthesis of similar compounds, such as 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, involves the use

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial, Antifungal, and Antitubercular Activities: The compound derived from the reaction of morpholine with certain triazines showed promising antibacterial, antifungal, and antitubercular properties. This indicates the potential utility of related compounds in developing treatments for various infections (Patel et al., 2003).
  • Anti-inflammatory and Analgesic Properties: Novel derivatives of the pyrimidin-4(3H)-one structure have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showcasing the compound's potential in pain and inflammation management (Farag et al., 2012).
  • Tumor Necrosis Factor Alpha and Nitric Oxide Inhibition: A study synthesized morpholine derivatives of thieno[3,2-d]pyrimidin-4-yl, highlighting their importance as intermediates that inhibited tumor necrosis factor alpha and nitric oxide, critical for anti-inflammatory and anticancer applications (Lei et al., 2017).

Synthesis and Structural Analysis

  • Novel Synthetic Routes: Research has developed new synthetic methods for creating pyrimidine derivatives, including those with morpholine groups. These methods offer efficient pathways for producing compounds with significant biological activities (Martínez et al., 2012).
  • Crystal Structure Elucidation: Studies have also focused on determining the crystal structures of related compounds, providing insights into their chemical behavior and interaction potentials. For instance, the crystal structure of nuarimol was examined to understand its fungicidal action better (Kang et al., 2015).

Antimicrobial and Anticancer Potential

  • Antimicrobial Activity: Linked heterocyclic compounds containing pyrazole-pyrimidine moieties have been synthesized and shown good antimicrobial activity against various bacteria and fungi, highlighting the utility of pyrimidine derivatives in combating microbial infections (Sanjeeva Reddy et al., 2010).
  • Anticancer Activity: Pyrazole and pyrimidine derivatives have been explored for their potential as anticancer agents, with some compounds showing higher activity than standard drugs. This suggests the importance of these structural motifs in developing new cancer therapies (Hafez et al., 2016).

properties

IUPAC Name

6-(4-chlorophenyl)-3-(2-morpholin-4-yl-2-oxoethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c17-13-3-1-12(2-4-13)14-9-15(21)20(11-18-14)10-16(22)19-5-7-23-8-6-19/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVQBROHSFKSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-chlorophenyl)-3-(2-morpholino-2-oxoethyl)pyrimidin-4(3H)-one

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